molecular formula C21H12Cl2O4 B4989464 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate

Cat. No.: B4989464
M. Wt: 399.2 g/mol
InChI Key: NBQKFDLUOFEPJR-UHFFFAOYSA-N
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Description

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate is a synthetic organic compound that belongs to the class of benzochromen derivatives. This compound is known for its unique structural features, which include a benzochromen core and a dichlorobenzoate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate typically involves the following steps:

    Formation of the Benzochromen Core: The benzochromen core can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-hydroxyacetophenone and substituted benzaldehydes under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group at the 4-position can be introduced through alkylation reactions using methylating agents like methyl iodide in the presence of a base.

    Formation of the Dichlorobenzoate Moiety: The dichlorobenzoate moiety can be introduced through esterification reactions involving 2,4-dichlorobenzoic acid and the benzochromen core in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoate moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzochromen derivatives.

Scientific Research Applications

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to modulate signaling pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate can be compared with other similar compounds, such as:

    4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate: This compound has a similar benzochromen core but differs in the ester moiety.

    4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-(benzyloxy)carbonylamino-3-(4-chlorophenyl)propanoate: This compound has a more complex structure with additional functional groups.

The uniqueness of this compound lies in its specific combination of the benzochromen core and the dichlorobenzoate moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(4-methyl-6-oxobenzo[c]chromen-3-yl) 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl2O4/c1-11-18(26-21(25)16-7-6-12(22)10-17(16)23)9-8-14-13-4-2-3-5-15(13)20(24)27-19(11)14/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQKFDLUOFEPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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